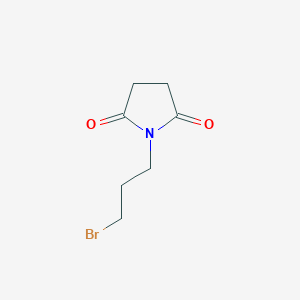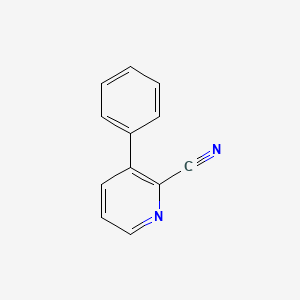
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol (5-PEODT) is a thiol containing heterocyclic compound that has been studied extensively for its potential use in various scientific applications. It has been used as an antioxidant, a pharmaceutical intermediate, and a potential bioactive agent. In recent years, 5-PEODT has gained much attention due to its potential applications in biomedical research.
Scientific Research Applications
Medicinal Chemistry and Drug Design
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol: may play a significant role in the development of new therapeutic agents. The oxadiazole moiety is known for its presence in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of the phenylethyl group could potentially enhance the compound’s ability to interact with various biological targets, making it a valuable scaffold for drug design.
Neuroprotective Agents
The phenylethyl moiety is structurally related to 2-phenethylamines, which are known for their neuroprotective effects . This suggests that 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol could be investigated for potential neuroprotective applications, possibly offering protection against neurodegenerative diseases or brain injuries.
Anti-Inflammatory Applications
Compounds containing the oxadiazole ring have been reported to exhibit anti-inflammatory activity . Therefore, 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol could be explored as a lead compound for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis or asthma.
Antitumor and Anticancer Research
The structural features of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol suggest potential antitumor and anticancer properties. Research could focus on its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines, contributing to the development of novel oncology therapies .
Agrochemical Research
Oxadiazoles are also known for their use in agrochemicals as herbicides and insecticides . The unique structure of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol could be the basis for the development of new agrochemicals that are more effective and environmentally friendly.
properties
IUPAC Name |
5-(2-phenylethyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLSIYQAROQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541263 |
Source


|
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
93073-40-6 |
Source


|
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1282661.png)




![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)




